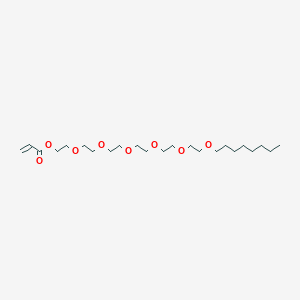
4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid is a complex organic compound that belongs to the class of hydroxy acids This compound is characterized by the presence of a hydroxy group, a pyran ring, and a butenoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid typically involves multi-step organic reactions. One common method includes the condensation of a suitable aldehyde with a malonic acid derivative, followed by cyclization and subsequent functional group modifications. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, pH levels, and solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
Applications De Recherche Scientifique
4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid involves its interaction with specific molecular targets and pathways. The hydroxy group and pyran ring play crucial roles in its reactivity and binding affinity. The compound may exert its effects through various mechanisms, such as enzyme inhibition, receptor binding, or modulation of cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid include other hydroxy acids and pyran derivatives. Examples include:
- 4-Hydroxy-4-(2,4-dioxo-2H-pyran-3(4H)-ylidene)but-2-enoic acid
- 4-Hydroxy-4-(6-methyl-2,4-dioxo-2H-pyran-3(4H)-yl)butanoic acid
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features. The presence of the hydroxy group, pyran ring, and butenoic acid moiety provides distinct chemical properties and reactivity, making it valuable for various applications.
Propriétés
Numéro CAS |
93579-53-4 |
|---|---|
Formule moléculaire |
C10H8O6 |
Poids moléculaire |
224.17 g/mol |
Nom IUPAC |
4-(4-hydroxy-6-methyl-2-oxopyran-3-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H8O6/c1-5-4-7(12)9(10(15)16-5)6(11)2-3-8(13)14/h2-4,12H,1H3,(H,13,14) |
Clé InChI |
SBUYLXBRHWHODF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=O)O1)C(=O)C=CC(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Azatricyclo[4.3.1.03,8]decan-4-one;hydrate](/img/structure/B14355457.png)
![3-[(Prop-2-en-1-yl)sulfanyl]-1-(propylsulfanyl)prop-1-ene](/img/structure/B14355459.png)
![3,3'-{[(2-Hydroxy-5-methylphenyl)methyl]azanediyl}dipropanenitrile](/img/structure/B14355472.png)



![Trimethyl-[(2-oxocyclopentyl)methyl]azanium;iodide](/img/structure/B14355494.png)


![2-[(4-Bromo-5-methyl-1,2-oxazol-3-yl)methoxy]phenol](/img/structure/B14355515.png)



